molecular formula C10H6BrF2NO2 B1485320 4-Bromo-3-cyano-2-(difluoromethyl)phenylacetic acid CAS No. 1805481-60-0

4-Bromo-3-cyano-2-(difluoromethyl)phenylacetic acid

Cat. No.: B1485320
CAS No.: 1805481-60-0
M. Wt: 290.06 g/mol
InChI Key: OEZXUDSVGVVIFA-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-2-(difluoromethyl)phenylacetic acid is an organic compound that features a bromine atom, a cyano group, and a difluoromethyl group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyano-2-(difluoromethyl)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-cyano-2-(difluoromethyl)benzoic acid, followed by a series of reactions to introduce the phenylacetic acid moiety. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyano-2-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Bromo-3-cyano-2-(difluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-3-cyano-2-(difluoromethyl)phenylacetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and difluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: This compound shares the bromine and trifluoromethyl groups but differs in the presence of an aniline moiety instead of a phenylacetic acid backbone.

    3-Cyano-2-(difluoromethyl)benzoic acid: Similar in structure but lacks the bromine atom and phenylacetic acid moiety.

Uniqueness: 4-Bromo-3-cyano-2-(difluoromethyl)phenylacetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a cyano group and a difluoromethyl group can significantly influence its interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

2-[4-bromo-3-cyano-2-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-7-2-1-5(3-8(15)16)9(10(12)13)6(7)4-14/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZXUDSVGVVIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)C(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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